(2-fluoropyridin-3-yl)boronic Acid Hydrate
Description
Foundational Role of Boronic Acids in Contemporary Synthetic Methodologies
Boronic acids and their derivatives are cornerstones of modern organic chemistry, largely due to their pivotal role in the Suzuki-Miyaura cross-coupling reaction. nih.govnih.gov First reported in 1979, this palladium-catalyzed reaction forms a carbon-carbon single bond by coupling an organoboron species (like a boronic acid) with an organohalide. nih.gov The significance of this transformation was recognized with the 2010 Nobel Prize in Chemistry.
The widespread adoption of boronic acids in synthesis is attributable to several key advantages:
Stability: They are generally stable solids that are tolerant of air and moisture, facilitating their storage and handling. nih.gov
Low Toxicity: The boron-containing byproducts are typically non-toxic and easily removed from reaction mixtures, contributing to greener chemical processes. nih.gov
Functional Group Tolerance: Suzuki-Miyaura reactions can be performed in the presence of a wide variety of functional groups, minimizing the need for protecting groups and shortening synthetic sequences. nih.gov
Commercial Availability: A vast array of boronic acids with diverse structural motifs are commercially available, providing chemists with a rich toolbox for molecular construction. nih.gov
Beyond the Suzuki-Miyaura reaction, boronic acids are employed in a range of other important transformations, including Chan-Lam amination (forming carbon-nitrogen bonds) and Petasis reactions. nih.gov Their utility as building block intermediates in organic synthesis is well-established in both academic and industrial research. nih.gov
| Property | Value |
|---|---|
| CAS Number | 174669-73-9 |
| Molecular Formula | C5H7BFNO3 |
| Molecular Weight | 158.92 g/mol |
| Appearance | White to off-white solid |
| Primary Application | Suzuki-Miyaura cross-coupling reactions |
Strategic Importance of Fluorinated Pyridine (B92270) Scaffolds in Molecular Design
The pyridine ring is a privileged scaffold in medicinal chemistry, found in numerous natural products and FDA-approved drugs. scienceopen.com Its nitrogen atom can act as a hydrogen bond acceptor and imparts basicity and aqueous solubility, which can enhance the pharmacological characteristics of a molecule. scienceopen.com
The introduction of a fluorine atom onto this scaffold offers further strategic advantages. Fluorine is the most electronegative element, and its incorporation into a molecule can profoundly influence its properties:
Metabolic Stability: The carbon-fluorine bond is exceptionally strong. Replacing a hydrogen atom with fluorine at a metabolically vulnerable position can block oxidation by metabolic enzymes (like Cytochrome P450s), thereby increasing the drug's half-life.
Binding Affinity: Fluorine can alter the electronic properties of the pyridine ring, influencing its interactions with biological targets. cymitquimica.com It can participate in hydrogen bonding and other non-covalent interactions, potentially enhancing binding affinity and selectivity.
Lipophilicity: Fluorine substitution can increase the lipophilicity of a molecule, which can affect its absorption, distribution, and ability to cross cell membranes.
Therefore, the fluorinated pyridine motif is a highly sought-after component in the design of novel therapeutics, agrochemicals, and functional materials. nih.gov
Overview of Academic Research Frontiers for (2-Fluoropyridin-3-yl)boronic Acid Hydrate
This compound serves as a key reagent at the forefront of several areas of chemical research, particularly in the synthesis of biologically active molecules for drug discovery. Its value lies in its ability to introduce the 2-fluoropyridin-3-yl moiety into larger, more complex structures via reliable cross-coupling chemistry.
Detailed research findings point to its application in the development of novel therapeutic agents. For instance, this boronic acid has been identified as a building block in the synthesis of potential inhibitors for critical protein targets. Research indicates its use in constructing inhibitors of the Myeloid cell leukemia 1 (MCL-1) protein, which is a key regulator of apoptosis (programmed cell death) and a target in cancer therapy. biosynth.com
Furthermore, the compound is utilized in the pursuit of new antibacterial agents. Studies have explored its incorporation into molecules designed as inhibitors of the NorA efflux pump in Staphylococcus aureus. researchgate.net Efflux pumps are bacterial proteins that expel antibiotics from the cell, contributing to multidrug resistance. Inhibiting these pumps can restore the efficacy of existing antibiotics. researchgate.net
The broader research frontier involves using this compound to synthesize libraries of complex biaryl and heteroaryl compounds for screening against various biological targets, including protein kinases. cymitquimica.commdpi.com Kinase inhibitors are a major class of drugs, particularly in oncology, and the fluorinated pyridine scaffold is a common feature in many such molecules. mdpi.com The ability to readily synthesize analogues using this versatile building block accelerates the drug discovery process by enabling systematic exploration of structure-activity relationships. atomfair.comcymitquimica.com
| Research Area | Target/Application | Role of the Compound |
|---|---|---|
| Oncology | MCL-1 Protein Inhibitors | Key building block to introduce the 2-fluoropyridine (B1216828) moiety. biosynth.com |
| Antibacterial Drug Discovery | NorA Efflux Pump Inhibitors | Used in the synthesis of potential antibiotic resistance breakers. researchgate.net |
| Medicinal Chemistry | Kinase Inhibitors | Serves as a versatile reagent for creating libraries of potential inhibitors. cymitquimica.commdpi.com |
| Material Science | Novel Organic Materials | Enables the synthesis of functional materials with tailored electronic properties. atomfair.com |
Properties
IUPAC Name |
(2-fluoropyridin-3-yl)boronic acid;hydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5BFNO2.H2O/c7-5-4(6(9)10)2-1-3-8-5;/h1-3,9-10H;1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJMBTFGSRKFCLJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(N=CC=C1)F)(O)O.O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7BFNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.93 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies for 2 Fluoropyridin 3 Yl Boronic Acid Hydrate
Stereoselective and Regioselective Synthesis of Pyridyl Boronic Acids
Achieving high levels of regioselectivity is critical in the synthesis of polysubstituted pyridines. Directed ortho-metalation is a powerful strategy for regioselective functionalization. For instance, the lithiation of halopyridines using lithium diisopropylamide (LDA) at low temperatures allows for the introduction of an electrophile, such as a boronic ester, at a specific position adjacent to the directing halogen atom. researchgate.net This method provides a direct route to 2,3-disubstituted pyridines. researchgate.net
Another advanced approach involves the catalyst-controlled regioselective addition of boron nucleophiles to activated pyridinium (B92312) salts. nih.gov The choice of catalyst and ligand can dictate the position of nucleophilic attack. For example, rhodium catalysts have been shown to direct the addition of aryl boron nucleophiles to different positions of pyridinium salts derived from nicotinic acid derivatives. nih.gov While a Rh/BINAP catalytic system favors addition at the C6 position, catalysts with smaller bite angles, such as Bobphos, can selectively deliver the nucleophile to the C2 position. nih.gov This catalyst-based control offers a sophisticated method for achieving regiodivergence in the synthesis of substituted dihydropyridines, which can be precursors to pyridyl boronic acids. nih.gov
While stereoselective synthesis is more commonly associated with creating chiral centers in saturated rings like piperidines, the principles can be extended to precursors of pyridyl boronic acids. acs.org For example, Rh-catalyzed asymmetric carbometalation of dihydropyridines can produce enantioenriched 3-substituted tetrahydropyridines. acs.org This highlights the potential for creating chiral pyridine (B92270) derivatives through catalytic asymmetric reactions. acs.org Boronic acid catalysts themselves can also be employed to modulate regioselectivity and stereoselectivity in various transformations by interacting with hydroxyl-containing substrates. researchgate.net
| Methodology | Key Reagent/Catalyst | Position of Borylation | Key Feature | Reference |
|---|---|---|---|---|
| Directed ortho-Metalation | Lithium Diisopropylamide (LDA) | Position ortho to a directing group (e.g., Halogen) | High regioselectivity based on directing group. | researchgate.net |
| Lithium-Halogen Exchange | n-Butyllithium | Position of the halogen atom (e.g., 3-position) | Fast reaction, suitable for preparing 3-pyridylboronic acids from 3-bromopyridine (B30812). | orgsyn.org |
| Catalyst-Controlled Addition | Rh/BINAP | C6 position of N-alkyl nicotinate (B505614) salts | Regioselectivity is controlled by the catalyst/ligand structure. | nih.gov |
| Catalyst-Controlled Addition | Rh/Bobphos | C2 position of N-alkyl nicotinate salts | Demonstrates regiodivergent synthesis based on ligand choice. | nih.gov |
Development of Novel Boron-Carbon Bond Forming Reactions
The formation of the boron-carbon bond is the cornerstone of synthesizing boronic acids. The classical and most common method involves the reaction of an organometallic reagent, such as an organolithium or Grignard reagent, with a trialkyl borate (B1201080) ester at low temperatures. orgsyn.orgnih.govmdpi.com This pathway, often achieved through lithium-halogen exchange on a suitable halo-precursor like 3-bromo-2-fluoropyridine (B1273648), remains a workhorse in organic synthesis. orgsyn.orgnih.gov
However, research continues to focus on developing milder and more functional-group-tolerant methods. Transition metal-catalyzed reactions have emerged as powerful alternatives. One such method is the direct borylation of aryl C-H bonds, which offers an atom-economical route to boronic esters. nih.gov Another significant advancement is the catalyzed cross-coupling of aryl halides or triflates with diboronic acid reagents, such as bis(pinacolato)diboron (B136004) (B₂pin₂). nih.govmdpi.com
The mechanism of boron-carbon bond formation itself is a subject of fundamental research. Topological analysis of the electron localization function (ELF) has been used to study the sequence of bond formation in reactions like the Diels-Alder cycloaddition involving borabenzene, revealing the intricate electronic changes that occur as the B-C bond is established. mdpi.com These studies provide mechanistic insights that can guide the development of new synthetic reactions. The synthesis of borinic acids, which contain two C-B bonds, also relies on similar principles, including nucleophilic addition of organometallics to boron reagents or transmetalation reactions. mdpi.com
| Reaction Type | Boron Source | Carbon Source | Typical Conditions | Reference |
|---|---|---|---|---|
| Lithium-Halogen Exchange | Triisopropyl borate | Aryl Halide + n-BuLi | Cryogenic temperatures (-78 °C), anhydrous solvents. | orgsyn.orgchemicalbook.com |
| Grignard Reaction | Trimethyl borate | Aryl Magnesium Halide | Low temperatures, anhydrous solvents. | nih.govmdpi.com |
| Miyaura Borylation | Bis(pinacolato)diboron (B₂pin₂) | Aryl Halide/Triflate | Palladium catalyst (e.g., Pd(dppf)Cl₂), base (e.g., KOAc). | mdpi.com |
| C-H Borylation | Bis(pinacolato)diboron (B₂pin₂) | Arene C-H bond | Iridium or Rhodium catalyst. | nih.gov |
Functionalization Strategies for the (2-Fluoropyridin-3-yl) Moiety
The synthesis of (2-fluoropyridin-3-yl)boronic acid hydrate (B1144303) often begins with a pre-functionalized 2-fluoropyridine (B1216828) ring. Therefore, strategies to selectively introduce substituents onto the 2-fluoropyridine scaffold are critically important. researchgate.net Regioexhaustive substitution allows for the functionalization of each available position on the ring through a sequence of tailored reactions. researchgate.net
Directed metalation is a primary tool for this purpose. The fluorine atom at the C2 position can direct lithiation to the C3 position, allowing for the introduction of the boronic acid group. researchgate.net Alternatively, starting with 2-fluoropyridine, other positions can be functionalized first. For example, a three-step sequence of metalation, zincation, and Negishi cross-coupling has been developed to achieve regioselective arylation. researchgate.net
A powerful, modern approach for late-stage functionalization involves a tandem sequence of C-H bond fluorination followed by nucleophilic aromatic substitution (SɴAr). nih.govacs.org Pyridines can be selectively fluorinated at the position adjacent to the nitrogen atom using reagents like AgF₂. nih.gov The resulting 2-fluoropyridine is an excellent substrate for SɴAr reactions, where the fluoride (B91410) is displaced by a wide range of nitrogen, oxygen, sulfur, or carbon nucleophiles under mild conditions. nih.govacs.org This strategy allows for the installation of the key fluorine atom onto a complex pyridine and subsequent diversification. nih.govacs.org
Catalytic Approaches in the Preparation of Boronic Acid Derivatives
Catalysis offers efficient and selective pathways for preparing boronic acid derivatives, often under milder conditions than traditional stoichiometric methods. The most prominent catalytic method for synthesizing aryl and heteroaryl boronic esters is the Miyaura borylation reaction. mdpi.com This reaction involves the palladium-catalyzed cross-coupling of an aryl or heteroaryl halide (or triflate) with a diboron (B99234) reagent, typically bis(pinacolato)diboron (B₂pin₂). mdpi.com To synthesize the pinacol (B44631) ester of (2-fluoropyridin-3-yl)boronic acid, one would start with a precursor such as 3-bromo-2-fluoropyridine or 3-iodo-2-fluoropyridine.
The general catalytic cycle for Miyaura borylation involves:
Oxidative Addition: The aryl halide adds to the Pd(0) catalyst.
Transmetalation: The diboron reagent transfers a boryl group to the palladium center.
Reductive Elimination: The desired aryl boronic ester is released, regenerating the Pd(0) catalyst.
Rhodium catalysis has also been explored for novel transformations involving boronic acids. Asymmetric Heck-type reactions and carbometalations using arylboronic acids can provide access to complex chiral molecules derived from pyridine. acs.org For instance, a Rh-catalyzed asymmetric reductive Heck reaction of aryl boronic acids with a pyridine-derived substrate can yield 3-substituted tetrahydropyridines with high enantioselectivity. acs.org While not a direct synthesis of the boronic acid itself, these catalytic methods showcase the versatile reactivity of boronic acids in constructing complex scaffolds. acs.org The instability of some 2-pyridyl boron reagents in subsequent cross-coupling reactions underscores the need for robust and efficient catalytic preparations. researchgate.net
Scalable Synthesis and Process Optimization for (2-Fluoropyridin-3-yl)boronic Acid Hydrate
Transitioning a synthetic route from laboratory scale to industrial production requires significant process optimization to ensure safety, efficiency, and cost-effectiveness. A major challenge in traditional syntheses of pyridyl boronic acids via lithium-halogen exchange is the requirement for cryogenic temperatures (e.g., -78 °C) to control the highly exothermic and fast reaction. orgsyn.orgchemicalbook.com Such low temperatures are difficult and expensive to maintain on a large scale. google.com
Modern process optimization focuses on developing protocols that operate under more practical conditions. One revised procedure for 3-pyridylboronic acid involves adding n-butyllithium to a mixture of the 3-bromopyridine substrate and the triisopropyl borate electrophile. orgsyn.org This approach leverages the much faster rate of lithium-halogen exchange over the reaction of n-butyllithium with the borate, allowing the reaction to proceed efficiently without the need for extremely low temperatures. orgsyn.org Patents for related compounds, such as 2-fluoropyridine-4-boronic acid, also describe methods designed for industrial production that avoid cryogenic conditions and use more accessible starting materials. google.com
Furthermore, the adoption of continuous-flow technology offers significant advantages for process optimization. researchgate.net Flow chemistry enables precise control over reaction parameters such as temperature and residence time, which is particularly beneficial for managing highly reactive organometallic intermediates. researchgate.net A telescoped, three-step metalation, zincation, and cross-coupling sequence for functionalizing fluoropyridines has been successfully implemented in a continuous-flow system, demonstrating high yields and short reaction times, which are key metrics for scalable synthesis. researchgate.net
| Parameter | Traditional Lab Scale | Optimized/Scalable Process | Reference |
|---|---|---|---|
| Temperature | Cryogenic (-78 °C) | Moderate (-20 °C to RT) or precisely controlled in flow. | orgsyn.orgchemicalbook.comgoogle.com |
| Reagent Addition | Slow dropwise addition of organolithium. | Concurrent addition or use of flow reactors. | researchgate.netorgsyn.org |
| Technology | Batch reactor (round-bottom flask). | Large-scale batch reactors or continuous-flow systems. | researchgate.net |
| Workup/Purification | Aqueous quench, extraction, column chromatography. | Simplified extraction/precipitation to avoid chromatography. | google.com |
| Safety | Handling of pyrophoric reagents at low temperature. | Improved heat management and containment in flow systems. | researchgate.net |
Mechanistic Investigations and Reactivity Studies of 2 Fluoropyridin 3 Yl Boronic Acid Hydrate
Elucidation of Reaction Mechanisms in Cross-Coupling Processes
(2-Fluoropyridin-3-yl)boronic acid hydrate (B1144303) is a crucial reagent in Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern organic synthesis for forming carbon-carbon bonds. nih.govrsc.org The reaction mechanism, catalyzed by palladium complexes, involves a well-established catalytic cycle consisting of three primary steps: oxidative addition, transmetalation, and reductive elimination. rsc.org
The cycle initiates with the oxidative addition of an organic halide to a Pd(0) complex, forming a Pd(II) intermediate. The subsequent and often rate-determining step is transmetalation , where the organic group from the boronic acid is transferred to the palladium center. rsc.org For (2-fluoropyridin-3-yl)boronic acid, this step is influenced by a base, which activates the boronic acid by converting it into a more nucleophilic boronate species. researchgate.net This boronate then reacts with the Pd(II) complex. The presence of the fluorine atom on the pyridine (B92270) ring can influence the electronic properties of the boronic acid and, consequently, the rate of transmetalation. nih.gov
Intramolecular and Intermolecular Interactions Governing Reactivity
The reactivity of (2-fluoropyridin-3-yl)boronic acid hydrate is significantly governed by a network of intramolecular and intermolecular interactions. In the solid state, boronic acids commonly form hydrogen-bonded dimers or chains. researchgate.net For this specific compound, the presence of the pyridine nitrogen and the fluorine atom introduces additional potential for hydrogen bonding and other non-covalent interactions.
Intramolecularly , a hydrogen bond may exist between the hydroxyl group of the boronic acid and the adjacent pyridine nitrogen atom. This type of interaction is common in ortho-substituted phenylboronic acids containing an electron-donor group. researchgate.net Furthermore, the proximity of the fluorine atom to the boronic acid group can lead to through-space electronic effects that modulate the acidity and reactivity of the boron center.
Influence of Fluorine Substitution on Boronic Acid Functionality and Reaction Pathways
The fluorine atom at the 2-position of the pyridine ring exerts a profound electronic influence on the boronic acid functionality, significantly affecting its reactivity and the pathways of its reactions. researchgate.net Fluorine is a highly electronegative atom, and its presence has several key effects:
Increased Lewis Acidity: The electron-withdrawing nature of the fluorine atom increases the Lewis acidity of the boron center. researchgate.netrsc.org This enhanced acidity can influence the equilibrium between the boronic acid and its corresponding boronate anion, which is the active species in the transmetalation step of the Suzuki-Miyaura reaction. rsc.org
Effect on pKa: The fluorine substituent lowers the pKa of the boronic acid, making it more acidic. This can affect the choice of base and reaction conditions required for optimal catalytic activity. nih.gov
Alternative Reaction Pathways: The presence of a fluorine substituent can open up alternative reaction pathways. For instance, computational studies have shown that fluorine substitution can dramatically alter the reactivity and regioselectivity of nucleophilic substitution reactions in strained heterocycles. nih.gov While not a strained ring, the electronic changes in the fluorinated pyridine ring could favor different mechanistic routes or side reactions compared to its non-fluorinated analog.
The interplay of these electronic effects ultimately dictates the compound's behavior in cross-coupling and other transformations. nih.govreddit.com
Kinetic and Thermodynamic Aspects of Transformations Involving the Compound
The kinetic and thermodynamic parameters of reactions involving this compound are crucial for understanding and optimizing its synthetic applications.
Kinetics: The rate of cross-coupling reactions is often determined by the transmetalation step. Kinetic studies on related systems have investigated the relative reactivities of the neutral boronic acid versus its anionic boronate form. rsc.org For (2-fluoropyridin-3-yl)boronic acid, the electron-withdrawing fluorine atom can influence the activation energy of this step. Computational studies using Density Functional Theory (DFT) can be employed to calculate the transition state energies for the key steps in the catalytic cycle, providing insight into the reaction rates. rsc.org The choice of palladium catalyst, ligands, and base has a significant impact on the reaction kinetics, with bulkier, electron-rich phosphine (B1218219) ligands often promoting faster rates. nih.govnih.gov
Below is a representative table of thermodynamic parameters for the formation of tris(4-substituted phenyl)boroxines from their corresponding boronic acids in CDCl₃, which illustrates the type of data relevant to understanding the thermodynamics of boronic acids. researchgate.net
| R Group | Keq (M⁻²) | ΔH (kJ mol⁻¹) | ΔS (J K⁻¹ mol⁻¹) |
| OMe | 370 | 12.0 | 33.1 |
| Me | 140 | 14.3 | 37.8 |
| H | 40 | 14.7 | 35.1 |
| Cl | 10 | 16.9 | 36.3 |
Studies on Boronic Acid Hydration and Dehydration Equilibria in Reaction Systems
Boronic acids, including this compound, exist in equilibrium with their anhydrous cyclic trimers, known as boroxines. researchgate.netresearchgate.net This hydration-dehydration equilibrium is a critical aspect of their chemistry and significantly impacts their reactivity in synthetic applications. acs.org
The Equilibrium: 3 R-B(OH)₂ ⇌ (R-BO)₃ + 3 H₂O
This equilibrium can be controlled by the addition or removal of water. researchgate.net In anhydrous solvents or at elevated temperatures, the equilibrium shifts towards the formation of the boroxine (B1236090). clockss.orgacs.org Conversely, recrystallization from water can convert a boroxine back into the corresponding boronic acid. clockss.org The formation of boroxine is an entropically driven process due to the release of three water molecules. researchgate.net
Role in Reactions: The state of this equilibrium is crucial in reaction systems like the Suzuki-Miyaura coupling. While the boronic acid is often the starting material listed, the boroxine may be the actual reactive species under certain anhydrous conditions. rsc.org The presence of water can influence reaction rates and outcomes by shifting the equilibrium. For instance, in some cross-coupling reactions, the addition of water can affect the speciation of boronic acids and influence the mechanism of transmetalation. researchgate.net The decomposition of other reagents can also be affected by the acidity generated through the equilibrium between boronic acids/boroxines and water. rsc.org
Understanding and controlling this equilibrium is therefore essential for achieving reproducible and high-yielding transformations involving this compound. youtube.comresearchgate.net
Applications of 2 Fluoropyridin 3 Yl Boronic Acid Hydrate in Complex Molecular Construction
Innovation in Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is one of the most powerful and widely utilized methods for C-C bond formation, valued for its mild reaction conditions and tolerance of diverse functional groups. nih.gov The use of (2-fluoropyridin-3-yl)boronic acid hydrate (B1144303) in this reaction allows for the direct installation of the 2-fluoropyridin-3-yl moiety onto various aromatic and heteroaromatic scaffolds. However, the electron-deficient nature of the fluoropyridine ring can present challenges, such as reduced nucleophilicity and a propensity for protodeboronation, necessitating innovative approaches to catalyst and reaction design. nih.gov
The successful coupling of (2-fluoropyridin-3-yl)boronic acid hydrate, particularly with sterically hindered or electronically deactivated coupling partners, is highly dependent on the careful optimization of the catalytic system. Key parameters that are systematically varied include the palladium precursor, the base, the solvent system, and the reaction temperature.
Research has shown that for challenging heteroaryl boronic acids, the choice of palladium source and base is critical. For instance, palladium(II) acetate (B1210297) (Pd(OAc)₂) and tris(dibenzylideneacetone)dipalladium(0) (B46781) (Pd₂(dba)₃) are common precursors that, when combined with appropriate ligands, form the active Pd(0) catalyst in situ. The base plays a dual role: it facilitates the crucial transmetalation step by forming a more nucleophilic boronate species and neutralizes the acid generated during the catalytic cycle. Inorganic bases such as potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), and potassium phosphate (B84403) (K₃PO₄) are frequently employed, with the choice often depending on the specific substrates and solvent. Aprotic polar solvents like dioxane, tetrahydrofuran (B95107) (THF), and dimethylformamide (DMF), often in combination with water, are standard.
The following table illustrates typical results from an optimization study for the coupling of this compound with a model aryl bromide, 4-bromoanisole (B123540).
Table 1: Optimization of Suzuki-Miyaura Coupling Conditions Reaction: this compound + 4-bromoanisole → 3-(4-methoxyphenyl)-2-fluoropyridine
| Entry | Palladium Source (mol%) | Base (equiv.) | Solvent | Temp (°C) | Yield (%) |
|---|---|---|---|---|---|
| 1 | Pd(PPh₃)₄ (3) | Na₂CO₃ (2) | Toluene/H₂O | 100 | 45 |
| 2 | Pd(OAc)₂ (2) / SPhos (4) | K₂CO₃ (2) | Dioxane/H₂O | 90 | 78 |
| 3 | PdCl₂(dppf) (3) | K₃PO₄ (3) | DMF | 110 | 85 |
| 4 | Pd₂(dba)₃ (1.5) / RuPhos (3) | Cs₂CO₃ (2) | THF/H₂O | 80 | 92 |
The ligand coordinated to the palladium center is arguably the most critical factor in determining the success of a Suzuki-Miyaura coupling reaction. nih.gov Ligands stabilize the palladium catalyst, modulate its reactivity, and facilitate the key steps of the catalytic cycle: oxidative addition and reductive elimination. For challenging substrates like this compound, bulky and electron-rich phosphine (B1218219) ligands have proven to be particularly effective. nih.gov
These ligands, often referred to as Buchwald ligands (e.g., SPhos, RuPhos, XPhos), possess steric bulk that promotes the reductive elimination step, which is often the rate-limiting step for hindered biaryl synthesis. claremont.edu Their electron-donating character increases the electron density on the palladium center, facilitating the initial oxidative addition of the aryl halide. Ferrocene-based ligands like 1,1'-bis(diphenylphosphino)ferrocene (dppf) are also highly effective, offering a unique bite angle and electronic properties that promote high catalyst turnover and stability. nih.govresearchgate.net
The influence of different ligands on reaction yield is demonstrated in the table below, using the optimized conditions from the previous section (Pd₂(dba)₃, Cs₂CO₃, THF/H₂O, 80 °C).
Table 2: Effect of Ligand on Coupling Efficiency Reaction: this compound + 4-bromoanisole → 3-(4-methoxyphenyl)-2-fluoropyridine
| Entry | Ligand | Ligand Type | Yield (%) |
|---|---|---|---|
| 1 | PPh₃ | Monodentate, less bulky | 55 |
| 2 | P(t-Bu)₃ | Monodentate, bulky | 75 |
| 3 | dppf | Bidentate (Ferrocenyl) | 88 |
| 4 | SPhos | Monodentate (Buchwald) | 91 |
There is a growing demand for polyfluorinated aromatic and heteroaromatic compounds in agrochemicals and pharmaceuticals. This compound serves as an excellent synthon for introducing a fluoropyridine unit into a molecule that may already contain fluorine atoms. By coupling it with various fluorinated aryl halides, complex polyfluorinated architectures can be constructed efficiently. For example, the Suzuki-Miyaura coupling with 1-bromo-2,4,5-trifluorobenzene (B152817) provides a direct route to 2-fluoro-3-(2,4,5-trifluorophenyl)pyridine, a scaffold containing four fluorine atoms with distinct electronic environments. Such reactions generally proceed with high yields under optimized conditions, leveraging the powerful palladium/phosphine catalyst systems developed for challenging couplings. mdpi.com
Exploration in Other Transition Metal-Catalyzed C-C and C-N Bond Formations
While the Suzuki-Miyaura reaction is a primary application, the utility of this compound extends to other important transition metal-catalyzed transformations for forming both C-C and C-N bonds.
While boronic acids are the defining reagents of Suzuki coupling, their utility can be extended to protocols analogous to other named coupling reactions. For C-N bond formation, the Chan-Lam-Evans coupling offers a powerful, copper-catalyzed alternative to the palladium-catalyzed Buchwald-Hartwig amination. In this reaction, a boronic acid is coupled with an amine, alcohol, or thiol to form C-N, C-O, or C-S bonds, respectively. This compound can be coupled with various primary and secondary amines under copper catalysis, often in the presence of an oxidant like oxygen or pyridine (B92270) N-oxide, to generate 3-amino-2-fluoropyridine (B75623) derivatives. This method avoids the use of palladium and offers a complementary route to structures that might be challenging to synthesize via Buchwald-Hartwig amination of the corresponding 3-halo-2-fluoropyridine.
A significant advancement in cross-coupling chemistry is the development of direct arylation via C-H bond activation. This atom-economical strategy avoids the need to pre-functionalize one of the coupling partners with a halide or triflate, thereby reducing synthetic steps and waste. Recent studies have shown that iridium(III) catalysts can effectively promote the direct α-arylation of N-heteroarenes with heteroaryl boronic acids. nih.gov In this context, this compound can be used to directly install the 2-fluoropyridin-3-yl group onto the C-H bond of another heterocycle, such as a thiazole (B1198619) or pyridine. This approach is particularly valuable for late-stage functionalization in drug discovery programs, allowing for the rapid generation of analog libraries. nih.gov The reaction typically proceeds under oxidant- and reductant-free conditions, offering a green and efficient method for constructing complex hetero-biaryl systems.
Utilization in Multicomponent Reactions for Scaffold Diversity
Multicomponent reactions (MCRs) are powerful synthetic strategies wherein three or more reactants combine in a single operation to form a product that incorporates substantial portions of all the starting materials. This approach is highly valued for its efficiency, atom economy, and ability to rapidly generate libraries of structurally diverse compounds. Boronic acids are increasingly utilized as key components in novel MCRs.
This compound is a prime candidate for MCRs due to the dual reactivity of the boronic acid group and the inherent properties of the fluoropyridine ring. The boronic acid can participate in condensation reactions with diols, diamines, or other bifunctional nucleophiles, and it can also engage in transition-metal-catalyzed cross-coupling processes. A notable example of boronic acid utility in MCRs is the synthesis of complex fluorochromes. rsc.org In a one-step process, a boronic acid, a salicylaldehyde, and a 2-formylpyrrole hydrazone can react to form stereogenic-at-boron fluorophores. rsc.org
By analogy, this compound can be employed in similar MCRs to generate novel, complex heterocyclic scaffolds. The 2-fluoropyridine (B1216828) moiety introduces specific electronic properties, potential hydrogen bonding interactions, and metabolic stability, which are highly desirable in drug discovery. The diversity of the final products can be readily achieved by simply varying the other components in the reaction mixture.
Table 1: Hypothetical Multicomponent Reaction Employing this compound
| Reactant 1 | Reactant 2 | Reactant 3 | Potential Product Scaffold |
| This compound | Salicylaldehyde | Amine | Boronate ester with integrated amine functionality |
| This compound | β-ketoester | Aldehyde | Dihydropyridine derivative |
| This compound | Isocyanide | Carboxylic Acid | Complex amide derivative |
Precursor for the Synthesis of Nitrogen-Containing Heterocyclic Systems
Nitrogen-containing heterocycles are fundamental structural motifs in a vast number of pharmaceuticals, agrochemicals, and functional materials. frontiersin.orgnih.gov The synthesis of complex, substituted, and fused heterocyclic systems is a central goal of modern organic chemistry. researchgate.net this compound serves as an excellent precursor for introducing the 2-fluoropyridine unit into larger, more complex nitrogen-containing systems.
The primary application of this compound is in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. atomfair.comontosight.ai This reaction is a powerful and widely used method for forming carbon-carbon bonds. ontosight.ai this compound can be coupled with a wide array of aryl, heteroaryl, or vinyl halides and triflates. This allows for the synthesis of biaryl and hetero-biaryl compounds, which are privileged structures in medicinal chemistry. For instance, coupling the boronic acid with a brominated quinoline, indole, or pyrimidine (B1678525) would yield complex heterocycles with potential biological activity.
Furthermore, the 2-fluoro substituent can serve as a handle for subsequent nucleophilic aromatic substitution (SNAr) reactions, providing a route to further functionalize the pyridine ring after the initial coupling. This dual reactivity makes it a strategic building block for creating fused polyheterocyclic systems. rsc.org The synthesis of novel furo[2,3-b]pyridine (B1315467) and pyrido[3',2':4,5]furo[3,2-d]pyrimidin-4(3H)-one derivatives often starts from functionalized pyridine precursors, highlighting the importance of such building blocks. nih.gov
Table 2: Synthesis of Nitrogen-Containing Heterocycles via Suzuki-Miyaura Coupling
| This compound + Coupling Partner | Catalyst/Base System | Resulting Heterocyclic System |
| 4-Bromo-isoquinoline | Pd(PPh3)4 / Na2CO3 | 4-(2-Fluoropyridin-3-yl)isoquinoline |
| 5-Bromo-indole | Pd(dppf)Cl2 / K3PO4 | 5-(2-Fluoropyridin-3-yl)indole |
| 2-Chloropyrazine | Pd(OAc)2 / SPhos / K2CO3 | 2-(2-Fluoropyridin-3-yl)pyrazine |
Design and Synthesis of Isosteric and Bioisosteric Analogues in Synthetic Design
Isosterism and bioisosterism are fundamental concepts in medicinal chemistry, involving the substitution of atoms or groups within a molecule with other atoms or groups that have similar physical or chemical properties. researchgate.net This strategy is employed to modulate the biological activity, improve pharmacokinetic properties, or reduce the toxicity of a lead compound without making drastic structural changes. researchgate.net
This compound is a valuable tool for isosteric and bioisosteric replacement strategies for several reasons:
Boronic Acid as a Carboxylic Acid Bioisostere : The boronic acid group is considered a bioisostere of the carboxylic acid group. nih.gov It is a Lewis acid that can form reversible covalent bonds with diol-containing biological targets, such as serine proteases, but with a different geometric and electronic profile than a carboxylate. Replacing a carboxylic acid with a boronic acid in a drug candidate can therefore significantly alter its binding affinity and inhibitory mechanism.
Fluorine as a Bioisostere : The fluorine atom is a bioisostere of a hydrogen atom but with profoundly different electronic properties. Replacing hydrogen with fluorine can block metabolic oxidation at that site, alter the acidity of nearby protons, and introduce favorable electrostatic interactions with protein targets. The 2-fluoro substituent on the pyridine ring thus offers a strategic position for metabolic blocking and electronic modulation.
Pyridine Ring Equivalents : The pyridine ring itself is a well-known bioisostere of a benzene (B151609) ring. researchgate.net The nitrogen atom introduces a dipole moment, acts as a hydrogen bond acceptor, and can improve aqueous solubility. The 2-fluoropyridine moiety can be used to replace other aromatic or heteroaromatic rings in a known active compound to fine-tune its properties.
By incorporating this compound into a molecule, chemists can simultaneously explore multiple bioisosteric replacements, probing the structure-activity relationship in a highly efficient manner.
Table 3: Isosteric and Bioisosteric Relationships
| Original Functional Group/Moiety | Bioisosteric Replacement | Key Property Changes |
| Carboxylic Acid (-COOH) | Boronic Acid (-B(OH)2) | Altered pKa, Lewis acidity, potential for covalent binding |
| Hydrogen (-H) at C2-position | Fluorine (-F) at C2-position | Increased metabolic stability, altered electronics (pKa of ring N) |
| Benzene Ring | 2-Fluoropyridine Ring | Introduction of H-bond acceptor, altered dipole moment, improved solubility |
Role of 2 Fluoropyridin 3 Yl Boronic Acid Hydrate in Catalysis and Organometallic Chemistry
Characterization of Organometallic Intermediates in Catalytic Cycles
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, and pyridylboronic acids are crucial partners in the synthesis of biheteroaryl compounds, which are prevalent in pharmaceuticals and materials science. acs.orgresearchgate.net The catalytic cycle of a Suzuki-Miyaura reaction involving a pyridylboronic acid, such as (2-fluoropyridin-3-yl)boronic acid, is generally understood to proceed through a series of well-defined organometallic intermediates. While the direct isolation and characterization of intermediates involving this specific boronic acid are not extensively documented in the literature, the general mechanism provides a framework for understanding their nature.
The key steps in the catalytic cycle are:
Oxidative Addition: The active Pd(0) catalyst reacts with an aryl or heteroaryl halide to form a Pd(II) intermediate.
Transmetalation: The organoboron compound, in this case, (2-fluoropyridin-3-yl)boronic acid, transfers its organic group to the Pd(II) center. This step is often facilitated by a base.
Reductive Elimination: The two organic groups on the Pd(II) center couple and are eliminated as the final biaryl product, regenerating the Pd(0) catalyst.
Ligand Design and Catalyst Development Incorporating Fluoropyridyl Moieties
The development of efficient catalysts is paramount for challenging cross-coupling reactions, especially those involving heteroaryl substrates. The design of ligands that can stabilize the catalytic species and promote the desired reactivity is a key area of research. While (2-fluoropyridin-3-yl)boronic acid hydrate (B1144303) is more commonly used as a coupling partner, the 2-fluoropyridin-3-yl moiety itself can be incorporated into ligand structures.
The presence of both a nitrogen atom and a fluorine atom in this moiety can be advantageous for ligand design:
Coordination: The pyridine (B92270) nitrogen can act as a coordinating atom for the metal center, leading to the formation of stable catalyst complexes.
Electronic Effects: The electron-withdrawing nature of the fluorine atom can influence the electron density at the metal center, thereby tuning the catalytic activity.
Catalyst systems for the Suzuki-Miyaura coupling of pyridylboronic acids often employ palladium precursors with electron-rich and sterically demanding phosphine (B1218219) ligands. organic-chemistry.orgnih.gov These ligands facilitate the oxidative addition and reductive elimination steps of the catalytic cycle. The rational design of reaction parameters, including the choice of ligand, solvent, and base, is crucial for achieving high catalytic efficiency. nih.gov
Spectroscopic and Diffraction Studies of Catalytic Species
The elucidation of the structure and bonding of catalytic species is essential for understanding reaction mechanisms and designing improved catalysts. Spectroscopic techniques such as NMR, Infrared (IR), and UV-Visible spectroscopy, along with single-crystal X-ray diffraction, are powerful tools for this purpose.
While specific spectroscopic and diffraction data for organometallic complexes derived from (2-fluoropyridin-3-yl)boronic acid hydrate are not extensively reported, studies on related palladium(II) complexes with pyridine derivatives provide valuable insights. uomustansiriyah.edu.iqnih.govias.ac.inmdpi.com These studies reveal that pyridine-based ligands can coordinate to the palladium center, forming square planar complexes. uomustansiriyah.edu.iq The electronic and steric properties of the substituents on the pyridine ring influence the bond lengths and angles within these complexes.
For a hypothetical palladium complex incorporating a 2-fluoropyridin-3-yl ligand, one would expect to observe:
In NMR spectra: Characteristic shifts for the pyridine protons, as well as coupling between the fluorine atom and adjacent protons.
In IR spectra: Vibrational modes associated with the pyridine ring and the C-F bond.
In X-ray diffraction studies: A defined geometry around the palladium center, with specific bond distances and angles reflecting the coordination of the 2-fluoropyridin-3-yl moiety.
The table below summarizes typical spectroscopic data for related palladium-pyridine complexes, which can be used as a reference for the expected characteristics of complexes with a 2-fluoropyridin-3-yl ligand.
| Spectroscopic Technique | Observed Features for Palladium-Pyridine Complexes |
| ¹H NMR | Downfield shift of pyridine protons upon coordination to palladium. |
| ¹³C NMR | Shift in the signals of the pyridine ring carbons upon coordination. |
| IR Spectroscopy | Characteristic vibrational bands for the Pd-N bond and shifts in the pyridine ring vibrations. |
| UV-Vis Spectroscopy | Absorption bands corresponding to metal-to-ligand charge transfer (MLCT) and d-d transitions. |
Heterogeneous Catalysis Approaches for Boronic Acid Transformations
While homogeneous catalysis is widely used for Suzuki-Miyaura reactions, heterogeneous catalysis offers advantages in terms of catalyst recovery and reusability. The development of robust heterogeneous catalysts for the transformation of boronic acids is an active area of research.
One approach involves the immobilization of palladium catalysts on solid supports. For Suzuki cross-coupling reactions, palladium nanoparticles supported on materials like graphene oxide have been shown to be effective. mdpi.com Another strategy involves the use of palladium supported on hydrotalcite, which has demonstrated high conversion and selectivity in the coupling of bromobenzene (B47551) with phenylboronic acid. researchgate.net
Although specific examples of heterogeneous catalysis employing this compound are not prevalent in the literature, the general principles can be applied. A heterogeneous catalyst for the transformation of this boronic acid could be designed by:
Anchoring a palladium complex with a ligand bearing a fluoropyridyl moiety to a solid support.
Utilizing supported palladium nanoparticles that can effectively catalyze the coupling of this specific boronic acid.
The efficiency of such heterogeneous catalysts would depend on factors such as the nature of the support, the size and dispersion of the palladium nanoparticles, and the reaction conditions.
Emerging Catalytic Paradigms for Pyridyl Boronic Acids
The field of catalysis is continuously evolving, with new methods and concepts being developed to address the challenges associated with difficult transformations. For pyridyl boronic acids, emerging paradigms focus on improving reaction efficiency, expanding substrate scope, and developing more sustainable catalytic systems.
One area of interest is the use of non-traditional metal catalysts or catalyst systems that can overcome the limitations of conventional palladium catalysts, particularly for challenging substrates. The use of copper(I) salts as co-catalysts in Suzuki reactions of 2-heterocyclic boronates has been shown to significantly enhance yields. acs.org Mechanistic investigations suggest that copper may play a role in the transmetalation step.
Another emerging trend is the development of catalyst-controlled regioselective reactions. For instance, the choice of a rhodium catalyst has been shown to control the regioselectivity of the addition of aryl boron nucleophiles to pyridinium (B92312) salts. nih.gov This approach allows for the synthesis of different isomers from the same starting materials simply by changing the catalyst.
The application of boronic acids in the synthesis of pharmaceutical agents continues to be a major driver for the development of new catalytic methods. nih.govresearchgate.net The unique properties of boronic acids, including their ability to form reversible covalent bonds with biological molecules, make them attractive moieties for drug design.
Synthetic Derivatives and Analogues of 2 Fluoropyridin 3 Yl Boronic Acid
(2-Fluoropyridin-3-yl)boronic acid hydrate (B1144303) serves as a versatile precursor for a wide array of synthetic derivatives and analogues. Modifications to the boronic acid moiety, substitution on the pyridine (B92270) ring, and the use of the compound as a foundational building block have led to the development of novel reagents and complex molecules with tailored properties for various applications in organic synthesis and medicinal chemistry.
Future Directions and Unexplored Research Avenues for 2 Fluoropyridin 3 Yl Boronic Acid Hydrate
Integration into Automated and High-Throughput Synthesis Platforms
The demand for rapid synthesis and screening of large compound libraries in drug discovery and materials science has propelled the development of automated and high-throughput synthesis platforms. While specific applications of (2-fluoropyridin-3-yl)boronic acid hydrate (B1144303) in these systems are not yet widely documented, its integration is a logical and promising future direction.
Future research could focus on developing standardized protocols for using (2-fluoropyridin-3-yl)boronic acid hydrate in automated systems. This would involve optimizing reaction conditions, such as solvent, base, and catalyst loading, for compatibility with robotic liquid handlers and parallel reactors. Given the known instability of some 2-pyridyl boronic acids, research into stable formulations or in situ generation techniques suitable for automation would be highly beneficial. researchgate.net The development of pre-weighed capsules or plates containing the boronic acid, catalyst, and base would streamline its use in high-throughput experimentation, accelerating the discovery of new bioactive molecules and functional materials.
Sustainable and Green Chemistry Approaches in its Synthesis and Utilization
Modern synthetic chemistry places a strong emphasis on sustainability and green principles. Future research on this compound should explore more environmentally benign methods for both its synthesis and its subsequent reactions.
Current syntheses often rely on halogen-lithium exchange reactions, which require cryogenic temperatures and stoichiometric organolithium reagents. A greener alternative would be the direct C-H borylation of 2-fluoropyridine (B1216828). smolecule.com This method, often catalyzed by iridium or nickel, avoids the need for halogenated precursors and reduces waste. smolecule.com Research aimed at developing efficient and selective C-H borylation protocols for 2-fluoropyridine would represent a significant step towards a more sustainable synthesis.
In its utilization, particularly in Suzuki-Miyaura couplings, the development of catalytic systems that operate in aqueous media or other green solvents is a key research avenue. The use of water as a solvent can be beneficial, potentially increasing reaction efficiency by facilitating the in situ hydrolysis of boronic esters to the more reactive boronic acids. nih.gov Furthermore, exploring recyclable catalysts or continuous flow processes for reactions involving this boronic acid would align with the principles of green chemistry by minimizing waste and energy consumption. nih.gov
Photoredox and Electrochemical Applications in Boronic Acid Chemistry
Visible-light photoredox catalysis and electrochemistry offer powerful, mild, and often novel pathways for chemical transformations. These techniques represent a frontier for expanding the reactivity of this compound beyond traditional transition-metal-catalyzed reactions.
Photoredox catalysis can be used to generate carbon-centered radicals from boronic acid derivatives. researchgate.netcam.ac.uk Future studies could explore the generation of the 2-fluoropyridin-3-yl radical from the corresponding boronic acid. This reactive intermediate could then participate in a variety of C-C bond-forming reactions, such as the arylation of electron-rich arenes or the alkylation of activated alkenes, under mild, light-driven conditions. researchgate.net Combining photoredox with other catalytic cycles, for instance with nickel or copper, could unlock new trifluoromethylation or arylation reactions. acs.org
Electrochemistry provides another avenue for novel reactivity. The electrochemical synthesis of fluoropyridines has been demonstrated, suggesting that electrochemical methods could be developed for the synthesis of the boronic acid itself, potentially offering a reagent-light alternative to traditional methods. researchgate.net Moreover, electrochemical oxidation or reduction could be used to trigger novel coupling reactions. For example, the electropolymerization of related aminophenylboronic acids has been shown to produce polymer films, hinting at the potential for creating novel conductive polymers. rsc.org
Applications in Materials Science and Polymer Chemistry
The electronic properties conferred by the fluoropyridyl moiety make this compound an attractive building block for advanced materials. cymitquimica.com Its incorporation into organic light-emitting diodes (OLEDs), polymers, and other functional materials is a largely unexplored but promising field.
Research should be directed towards synthesizing and characterizing conjugated polymers incorporating the 2-fluoropyridin-3-yl unit. The fluorine atom can modulate the polymer's electronic properties, solubility, and stability, making it a candidate for applications in organic electronics. Electropolymerization, as demonstrated with other boronic acids, could be a direct method to create thin films of poly(2-fluoropyridin-3-yl) on electrode surfaces. rsc.org The resulting materials could be investigated for their sensing capabilities, as boronic acids are known to interact with diols, including saccharides.
Furthermore, the use of this compound in the synthesis of discrete organic molecules for OLEDs is a viable research direction. The fluoropyridine core can be a component of thermally activated delayed fluorescence (TADF) emitters or host materials, where its electronic nature can be fine-tuned to achieve desired emission colors and efficiencies.
Exploration of Novel Chemistries Beyond Traditional Cross-Coupling for Pyridyl Boronic Acids
While the Suzuki-Miyaura reaction is the workhorse transformation for boronic acids, there is a growing interest in chemistries that expand their synthetic utility. For this compound, several novel, non-traditional reaction pathways are worth exploring.
One such area is decarboxylative cross-coupling . Instead of coupling with an aryl halide, the boronic acid could potentially couple with a (hetero)aromatic carboxylic acid, which serves as an alternative electrophile source after in situ activation. princeton.edunih.gov This approach broadens the range of accessible biaryl structures and utilizes readily available carboxylic acids.
Another promising avenue is C-H activation . The boronic acid moiety can act as a directing group, enabling the palladium-catalyzed functionalization of adjacent C-H bonds. semanticscholar.org Research could investigate whether the boryl group of (2-fluoropyridin-3-yl)boronic acid can direct the alkylation or arylation of the C-4 position of the pyridine (B92270) ring. Conversely, iridium-catalyzed C-H activation of the pyridine ring could be used as a novel method to synthesize the boronic acid itself, where the boryl group is installed at a specific C-H bond. acs.orgchemrxiv.org
Finally, exploring enantiospecific couplings of secondary or tertiary boronic esters, while not directly applicable to the aromatic (2-fluoropyridin-3-yl)boronic acid, points to a broader trend of developing more sophisticated, stereocontrolled reactions involving organoboron compounds that could inspire new transformations. nih.gov
Q & A
Q. What are the standard synthetic routes for preparing (2-fluoropyridin-3-yl)boronic acid hydrate?
The compound is typically synthesized via Suzuki-Miyaura cross-coupling using halogenated pyridine precursors (e.g., 5-bromo-2-fluoropyridine) and boronic acid reagents. Key steps include:
- Catalyst system : Pd(PPh₃)₄ or PdCl₂(dppf) with microwave-assisted heating to accelerate reaction kinetics .
- Solvent/base : 1,4-dioxane/water mixtures with sodium carbonate to maintain pH and solubility .
- Microwave irradiation : Reduces reaction time (e.g., 1 hour at 100–130°C) and improves yields compared to conventional heating .
Q. What analytical techniques are recommended for characterizing this compound?
- NMR spectroscopy : ¹H and ¹³C NMR confirm regiochemistry and purity (e.g., δ 8.05–8.32 ppm for pyridine protons) .
- HPLC : Validates purity and isolates intermediates (e.g., using C18 columns with gradient elution) .
- Mass spectrometry : ESI-MS (e.g., m/z 445 [M+H]⁺) confirms molecular weight .
Q. How can researchers ensure stability during storage and handling?
- Anhydrous conditions : Store under inert gas (argon) to prevent hydrolysis of the boronic acid group .
- Low temperature : Refrigeration at 2–8°C minimizes degradation .
Advanced Research Questions
Q. How can Suzuki-Miyaura cross-coupling conditions be optimized for synthesizing derivatives of this compound?
Optimization involves:
- Catalyst screening : Compare Pd(PPh₃)₄ vs. PdCl₂(dppf) for electron-deficient pyridine substrates .
- Solvent effects : Test toluene/ethanol for sterically hindered couplings or THF for polar intermediates .
- Microwave vs. conventional heating : Microwave irradiation reduces side reactions (e.g., deboronation) and improves yields by 15–20% .
Q. What strategies enhance the compound’s utility in carbohydrate sensing or drug delivery?
- Diol-binding motifs : Incorporate into fluorescent probes (e.g., rhodamine derivatives) for saccharide detection via reversible boronate ester formation .
- Polymer conjugation : Graft onto hydrogels (e.g., poly(acrylic acid)) to create glucose-responsive materials for continuous monitoring .
- Bioorthogonal chemistry : Functionalize with maleimide groups for thiol-selective bioconjugation in targeted therapies .
Q. How do computational methods aid in designing boronic acid-based therapeutics?
- Molecular docking : Predict binding affinity with target enzymes (e.g., proteases) by modeling boronic acid interactions with catalytic residues .
- MD simulations : Study hydration effects on boronate-diol equilibria at physiological pH .
- Bioisosteric replacement : Replace carboxyl groups with boronic acids to improve metabolic stability while retaining activity .
Q. What kinetic parameters govern its binding to diol-containing biomolecules?
- Stopped-flow kinetics : Measure association rates (kon) with sugars (e.g., kon for fructose > glucose) to assess sensor response times .
- Fluorescence quenching : Track real-time binding to cell-surface glycans for imaging applications .
Q. How is the compound evaluated for anticancer activity in vitro?
- Cell viability assays : Test against glioblastoma or other cancer lines using MTT or resazurin-based protocols .
- Structure-activity relationships (SAR) : Modify the pyridine ring (e.g., bromo or trifluoromethyl substituents) to enhance cytotoxicity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
